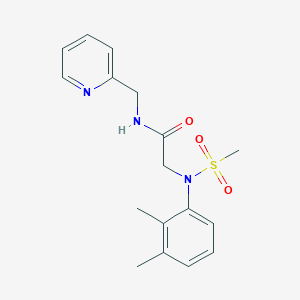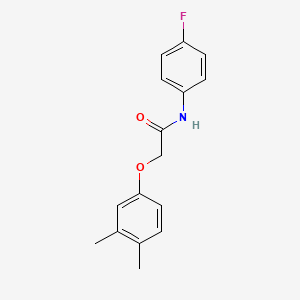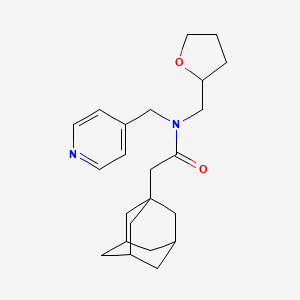![molecular formula C21H25N3O4S B5533479 2-isonicotinoyl-7-{[2-(methoxymethyl)pyrrolidin-1-yl]sulfonyl}-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5533479.png)
2-isonicotinoyl-7-{[2-(methoxymethyl)pyrrolidin-1-yl]sulfonyl}-1,2,3,4-tetrahydroisoquinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound "2-isonicotinoyl-7-{[2-(methoxymethyl)pyrrolidin-1-yl]sulfonyl}-1,2,3,4-tetrahydroisoquinoline" represents a class of tetrahydroisoquinoline derivatives, which have been explored for various synthetic and medicinal chemistry applications. This compound, like its analogs, features a complex structure with multiple functional groups that contribute to its reactivity and physical-chemical properties.
Synthesis Analysis
The synthesis of pyrrolo[2,1-a]isoquinoline derivatives, which are structurally related to the target compound, has been achieved through 1,3-dipolar cycloadditions involving isoquinolinium azomethine ylides and sulfinyl dipolarophiles (García Ruano et al., 2011). These reactions exhibit complete regioselectivity and high facial selectivity, indicating a controlled synthetic pathway that could potentially be adapted for the synthesis of the compound .
Molecular Structure Analysis
The molecular structure of tetrahydroisoquinoline derivatives is characterized by the presence of a tetrahydroisoquinoline core, which is modified with various substituents, including sulfonyl and isonicotinoyl groups. The molecular geometry and configuration are crucial for the compound's reactivity and interaction with biological targets. Studies have shown that the stereochemistry and the nature of substituents significantly affect the biological activity of these molecules (Grunewald et al., 2005).
Chemical Reactions and Properties
The chemical reactivity of tetrahydroisoquinoline derivatives is influenced by the functional groups attached to the core structure. For example, the sulfonylmethyl group can undergo various chemical transformations, including radical cyclization and sulfonylation reactions (Liu et al., 2016). These reactions are pivotal for the modification and functionalization of the tetrahydroisoquinoline skeleton, providing a pathway for the synthesis of a wide array of derivatives with diverse biological activities.
科学的研究の応用
Synthesis Methods and Chemical Reactions
Enantiomerically pure pyrrolo[2,1-a]isoquinoline derivatives were obtained through 1,3-dipolar reactions, showcasing the compound's versatility in asymmetric synthesis for potential pharmacological applications (García Ruano et al., 2011). Similarly, a formal [3 + 3] cycloaddition reaction using specific sulfonamides highlights a novel synthesis pathway for related compounds, potentially enriching the pool of bioactive molecules (Tominaga et al., 1992).
Photooxidation and Photocatalytic Activities
Research into the photocatalytic activities of certain cationic Ir(III) complexes reveals insights into the generation of singlet oxygen and the photooxidation of sulfides into sulfoxides, underscoring the potential environmental or synthetic applications of structurally similar compounds (Li & Ye, 2019).
Stereochemical Aspects and Molecular Interactions
Stereochemical investigations of tetrahydroisoquinoline derivatives provide valuable information on the 3D arrangement of atoms, crucial for understanding the interaction with biological targets. For example, the stereochemistry of c-4-bromo-r-1-cyano-t-3-methoxy-1,2,3,4-tetrahydroisoquinoline derivatives has been elucidated, offering insights into their configurational properties (Sugiura et al., 1997).
Potential Anticancer Activity
The tetrahydroisoquinoline scaffold has been explored for its anticancer properties, with specific derivatives showing potent cytotoxicity against various cancer cell lines. This underscores the potential therapeutic applications of compounds with similar structural features (Redda et al., 2010).
作用機序
将来の方向性
特性
IUPAC Name |
[7-[2-(methoxymethyl)pyrrolidin-1-yl]sulfonyl-3,4-dihydro-1H-isoquinolin-2-yl]-pyridin-4-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O4S/c1-28-15-19-3-2-11-24(19)29(26,27)20-5-4-16-8-12-23(14-18(16)13-20)21(25)17-6-9-22-10-7-17/h4-7,9-10,13,19H,2-3,8,11-12,14-15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIMRKARPIDVOSW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1CCCN1S(=O)(=O)C2=CC3=C(CCN(C3)C(=O)C4=CC=NC=C4)C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Isonicotinoyl-7-{[2-(methoxymethyl)pyrrolidin-1-yl]sulfonyl}-1,2,3,4-tetrahydroisoquinoline | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-bromo-N'-[4-(diethylamino)benzylidene]benzohydrazide](/img/structure/B5533398.png)
![4-[4-(4-phenylbutanoyl)-1-piperazinyl]-2-(1-pyrrolidinyl)pyrimidine](/img/structure/B5533402.png)
![4-[3-(5-methyl-1,2,4-oxadiazol-3-yl)piperidin-1-yl]-5,11-dihydro[1]benzoxepino[3,4-d]pyrimidine](/img/structure/B5533406.png)
![N'-[(2-chloro-6-methyl-3-quinolinyl)methylene]-2-(1-piperidinyl)acetohydrazide](/img/structure/B5533411.png)
![(3S*,4R*)-4-isopropyl-1-[(2'-methoxy-4-biphenylyl)carbonyl]-N,N-dimethyl-3-pyrrolidinamine](/img/structure/B5533417.png)
![N-(2-ethoxyphenyl)-N-[2-oxo-2-(3-oxo-3,4-dihydro-1(2H)-quinoxalinyl)ethyl]methanesulfonamide](/img/structure/B5533424.png)
![N-[2-(1H-indol-1-yl)ethyl]-N-methylimidazo[1,2-a]pyridine-6-carboxamide](/img/structure/B5533430.png)
![3-[(1-benzofuran-2-ylcarbonyl)amino]benzoic acid](/img/structure/B5533438.png)

![3-[5-(1H-imidazol-1-ylmethyl)-4-methyl-4H-1,2,4-triazol-3-yl]-1-[(3-methylisoxazol-5-yl)acetyl]piperidine](/img/structure/B5533456.png)



![(3-amino-5-chloro-4,6-dimethylthieno[2,3-b]pyridin-2-yl)(4-methoxyphenyl)methanone](/img/structure/B5533500.png)